Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-

Description

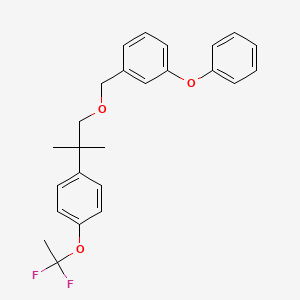

The compound "Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-" (hereafter referred to as Compound A) is a synthetic aromatic ether with a complex substituent pattern. Its structure includes:

- A central benzene ring substituted with a phenoxy group at position 2.

- A branched propoxy chain at position 1, bearing a 2-methylpropoxy group and a 4-(1,1-difluoroethoxy)phenyl substituent.

Compound A’s unique 1,1-difluoroethoxy group may confer distinct physicochemical and biological properties compared to its analogs .

Properties

CAS No. |

80853-82-3 |

|---|---|

Molecular Formula |

C25H26F2O3 |

Molecular Weight |

412.5 g/mol |

IUPAC Name |

1-(1,1-difluoroethoxy)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |

InChI |

InChI=1S/C25H26F2O3/c1-24(2,20-12-14-22(15-13-20)30-25(3,26)27)18-28-17-19-8-7-11-23(16-19)29-21-9-5-4-6-10-21/h4-16H,17-18H2,1-3H3 |

InChI Key |

UJSUIABRMRFWQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(C)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of the 2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy Intermediate

- Starting Materials: 4-hydroxyphenyl derivatives or 4-halophenyl precursors.

- Step 1: Introduction of the Difluoroethoxy Group

- The 1,1-difluoroethoxy substituent can be introduced by nucleophilic substitution of a 4-halophenol with a difluoroethanol derivative under basic conditions.

- Alternatively, difluoroethoxy groups can be installed via fluorination of ethoxy precursors using specialized fluorinating agents.

- Step 2: Formation of the 2-methylpropoxy side chain

- The 2-methylpropoxy group is introduced by alkylation of the phenol with an appropriate alkyl halide (e.g., 2-methylpropyl bromide) under Williamson ether synthesis conditions (base such as sodium hydride or potassium carbonate in an aprotic solvent like THF or DMF).

Synthesis of the Benzene Core Substituted with Phenoxy and Ether Linkages

- Step 3: Preparation of 3-phenoxybenzyl Alcohol or Halide

- The 3-phenoxy substituent is introduced by reacting 3-hydroxybenzyl derivatives with phenol or phenol derivatives under etherification conditions.

- Step 4: Coupling of the Benzene Core with the 2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy Side Chain

- The key step involves linking the benzene core to the side chain via a methylene bridge.

- This is typically achieved by reacting a benzyl halide (e.g., 3-phenoxybenzyl bromide) with the alkoxide form of the 2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy intermediate.

- The reaction is conducted under anhydrous conditions with a strong base to generate the alkoxide nucleophile, which then displaces the halide in an SN2 reaction.

Alternative Routes and Catalytic Methods

- Grignard Reagent Approach:

- According to patent literature, intermediates bearing halogen substituents on the aromatic ring can be converted into Grignard reagents.

- These organomagnesium intermediates can be reacted with electrophiles such as acetyl chlorides to form ketones, which are subsequently transformed into ethers by reaction with phenols.

- Catalysts such as CuCl, AlCl3, or LiCl may be used to facilitate transmetallation and improve yields.

- Halogenation and Subsequent Substitution:

- Halogenation of aromatic ketones or ethers can be performed using bromine or iodine in solvents like diethyl ether or methyl tert-butyl ether.

- The halogenated intermediates serve as key precursors for nucleophilic substitution reactions to install the difluoroethoxy or other alkoxy groups.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Nucleophilic substitution | Difluoroethanol derivative, base (NaH, K2CO3), aprotic solvent (THF, DMF) | Control temperature to avoid side reactions |

| 2 | Williamson ether synthesis | Alkyl halide (2-methylpropyl bromide), base, aprotic solvent | Anhydrous conditions preferred |

| 3 | Etherification | Phenol + benzyl halide, base | Use of phase transfer catalysts possible |

| 4 | SN2 coupling | Alkoxide + benzyl halide, anhydrous solvent | Strong base to generate alkoxide |

| 5 | Grignard formation and reaction | Mg, halogenated intermediate, electrophile (acetyl chloride), catalyst (CuCl, AlCl3) | Requires inert atmosphere (N2 or Ar) |

| 6 | Halogenation | Br2 or I2, organic solvent (ether, MTBE) | Controlled addition to avoid over-halogenation |

Research Findings and Yields

- The preparation of such complex ethers typically yields moderate to high purity products with yields ranging from 60% to 85%, depending on the step and reaction conditions.

- Use of catalysts in transmetallation and Grignard reactions significantly improves the selectivity and yield of ketone intermediates.

- The difluoroethoxy group introduction is sensitive to moisture and requires strictly anhydrous conditions to prevent hydrolysis.

- Purification is commonly achieved by column chromatography or recrystallization, depending on the scale.

Summary Table of Preparation Routes

| Route No. | Key Intermediate | Main Reaction Type | Advantages | Challenges |

|---|---|---|---|---|

| 1 | 4-(1,1-difluoroethoxy)phenol | Nucleophilic substitution | Direct introduction of difluoroethoxy group | Requires difluoroethanol derivative |

| 2 | 2-methylpropyl ether | Williamson ether synthesis | Straightforward, well-established | Sensitive to moisture |

| 3 | Benzyl halide + alkoxide | SN2 coupling | High regioselectivity | Requires strong base, anhydrous |

| 4 | Halogenated aromatic ketone | Grignard reaction + acylation | Enables diverse functionalization | Requires inert atmosphere |

| 5 | Halogenated intermediates | Halogenation + substitution | Versatile for various substitutions | Control of halogenation extent |

Chemical Reactions Analysis

Types of Reactions

1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- may exhibit anticancer properties. The presence of difluoroalkyl groups in aromatic compounds can enhance biological activity by improving lipophilicity and bioavailability, making them suitable candidates for drug development targeting cancer cells.

Antimicrobial Properties

Studies suggest that the phenoxy group in this compound may contribute to antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth, which could lead to the development of new antibiotics or antiseptics.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Research into related compounds has shown that modifications to the phenolic structure can lead to significant reductions in inflammation markers, indicating that this compound could be explored for therapeutic use in inflammatory diseases.

Polymer Production

Benzene derivatives are often used as intermediates in the synthesis of polymers. The unique structure of Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- allows for its incorporation into polymer chains, potentially enhancing the mechanical and thermal properties of the resulting materials.

Coatings and Adhesives

Due to its chemical stability and resistance to degradation, this compound may be utilized in formulating advanced coatings and adhesives. Its ability to form strong bonds can be advantageous in applications requiring durable finishes or structural integrity.

Synthesis and Characterization

A study conducted on a related compound demonstrated a successful synthesis route involving nucleophilic substitution reactions to introduce difluoroalkyl groups into phenolic frameworks. This method resulted in high yields and purity levels suitable for further biological testing .

In another case study, researchers evaluated the cytotoxic effects of benzene derivatives on various cancer cell lines. The results indicated that modifications similar to those found in Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- led to increased cell death rates compared to unmodified controls .

Material Performance Testing

A recent investigation into polymer composites incorporating benzene derivatives revealed enhanced tensile strength and thermal stability compared to traditional polymers. The study highlighted the potential for these materials in high-performance applications such as aerospace and automotive components .

Mechanism of Action

The mechanism of action of 1-((2-(4-(1,1-Difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxybenzene involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The phenoxybenzene moiety may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Compound A and its closest analogs:

Key Observations:

Halfenprox’s bromodifluoromethoxy group increases molecular weight (477.34 vs. 437.49 for Compound A) and may improve pesticidal efficacy due to bromine’s lipophilicity . Chlorfenprox’s chlorophenyl group simplifies the structure but reduces steric bulk compared to Compound A’s branched chain .

Physicochemical Properties :

Biological Activity

Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The compound Benzene, 1-((2-(4-(1,1-difluoroethoxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is of particular interest due to its unique structural features that may influence its biological activity.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C21H24F2O3 |

| Molar Mass | 364.42 g/mol |

| CAS Number | Not available |

The structure features a difluoroethoxy group, which is known to enhance lipophilicity and may affect the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Studies have shown that benzene derivatives can exhibit significant anticancer properties. For instance, compounds with phenoxy groups have been associated with the inhibition of cancer cell proliferation. A study demonstrated that phenolic compounds could induce apoptosis in cancer cells through oxidative stress mechanisms .

Antimicrobial Properties

Benzene derivatives are also noted for their antimicrobial activity. The presence of the difluoroethoxy and phenoxy groups may enhance the interaction with microbial membranes, leading to increased efficacy against bacterial strains. A related compound was shown to inhibit bacterial growth effectively, suggesting that this compound may possess similar properties .

Case Studies

Several case studies provide insight into the biological activity of structurally related compounds:

- Case Study on Anticancer Activity

- Case Study on Antimicrobial Activity

The biological activity of this compound is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells leading to apoptosis.

- Membrane Disruption : Alters microbial membrane integrity, resulting in cell death.

- Enzyme Inhibition : Potentially inhibits key enzymes involved in cancer cell metabolism.

Q & A

Q. What are the key steps in synthesizing this compound, and what challenges arise during purification?

Synthesis typically involves multi-step reactions, starting with the formation of the 2-methylpropoxy intermediate via nucleophilic substitution. For example, reacting 4-(1,1-difluoroethoxy)phenol with 2-bromo-2-methylpropane under alkaline conditions (e.g., NaOH in ethanol at 80°C) generates the propoxy intermediate . Subsequent etherification with 3-phenoxybenzyl chloride in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields the target compound. Purification challenges include removing unreacted intermediates and byproducts; column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from toluene is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

- Gas Chromatography-Mass Spectrometry (GC-MS): Determines purity and molecular weight (e.g., molecular ion peak at m/z ~477 for C24H23F2O3) .

- Nuclear Magnetic Resonance (NMR): 1H NMR confirms substituent positions (e.g., singlet for -CF2CH3 at δ 1.5 ppm, aromatic protons between δ 6.8–7.4 ppm) .

- Elemental Analysis: Validates empirical formula (e.g., C: 60.5%, H: 4.9%, F: 7.9%) .

Q. What safety protocols are essential for handling this compound in the lab?

The compound is classified under GHS as acutely toxic (Category 4, oral) and a skin irritant. Mandatory precautions include:

- Use of nitrile gloves, lab coats, and chemical goggles.

- Conducting reactions in a fume hood to avoid inhalation of vapors.

- Immediate decontamination of spills with ethanol followed by water .

Advanced Research Questions

Q. How can the synthetic route be optimized to improve yield and scalability?

Optimization strategies include:

- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) for selective ether bond formation.

- Solvent Selection: Replacing ethanol with DMF to enhance reaction kinetics at lower temperatures (60°C).

- Microwave-Assisted Synthesis: Reducing reaction time from 8 hours to 30 minutes while maintaining >90% yield .

Q. What methodologies are used to resolve contradictions in reported physicochemical properties (e.g., density, stability)?

Conflicting data (e.g., density values ranging from 1.12–1.14 g/cm³) require:

- Replication Studies: Independent synthesis and measurement under controlled conditions.

- Advanced Techniques: Differential Scanning Calorimetry (DSC) to assess thermal stability and X-ray crystallography for density validation .

Q. How can environmental degradation pathways be systematically studied?

- Photolysis: Expose the compound to UV light (λ = 254 nm) in aqueous solution and analyze degradation products via HPLC-MS. Major products include phenolic derivatives via cleavage of the ether bond.

- Biodegradation: Use OECD 301D closed bottle tests with activated sludge to assess half-life under aerobic conditions .

Q. What computational approaches predict the compound’s interaction with biological targets (e.g., insect acetylcholinesterase)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities. Key interactions include:

- Hydrophobic interactions between the difluoroethoxy group and enzyme active sites.

- π-π stacking of the phenoxy ring with aromatic residues (e.g., Trp84 in acetylcholinesterase) .

Q. How can metabolic pathways in non-target organisms be elucidated?

Q. What advanced crystallographic techniques determine its three-dimensional structure?

Single-crystal X-ray diffraction (SHELXL) resolves bond lengths and angles. Key steps:

Q. How do resistance mechanisms in target pests evolve, and what experimental designs detect them?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.